2-(Tert-butoxymethyl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]morpholine |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)12-7-8-6-10-4-5-11-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
RGOKMMFQLOFNST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1CNCCO1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tert Butoxymethyl Morpholine and Its Stereoisomers
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. airitilibrary.com For 2-(tert-butoxymethyl)morpholine, the primary disconnection occurs at the C-N and C-O bonds within the morpholine (B109124) ring. This approach reveals that the core structure can be assembled from a 1,2-amino alcohol derivative and a two-carbon electrophile.
A key precursor identified through this analysis is an N-substituted ethanolamine (B43304) derivative where the substituent on the nitrogen can be a protecting group or a precursor to the final N-substituent. The other crucial component is a synthon that provides the C5 and C6 carbons of the morpholine ring, along with the oxygen atom. This is often a two-carbon unit with leaving groups on both ends, such as a dihaloethane derivative, or a masked aldehyde.
The tert-butoxymethyl group at the C-2 position can be introduced either before or after the cyclization of the morpholine ring. If introduced beforehand, the starting amino alcohol would already contain this substituent. Alternatively, a precursor like 2-hydroxymethylmorpholine can be synthesized first, followed by etherification to install the tert-butoxymethyl group. google.com
Targeted Synthesis of this compound
The targeted synthesis of this compound and its stereoisomers relies on various cyclization strategies to form the morpholine ring. These methods are designed to control regioselectivity and, when necessary, stereoselectivity.
Cyclization Strategies for Morpholine Ring Formation
The formation of the morpholine ring is the pivotal step in the synthesis of this compound. Several strategies have been developed to achieve this transformation efficiently.
A prevalent method for synthesizing morpholines involves the reaction of 1,2-amino alcohols with a suitable two-carbon electrophile. organic-chemistry.orgchemrxiv.org This approach is conceptually straightforward, building the morpholine ring by forming two new bonds. A one- or two-step, redox-neutral protocol utilizes ethylene (B1197577) sulfate (B86663) and tBuOK to convert 1,2-amino alcohols to morpholines. organic-chemistry.orgchemrxiv.org This method is noted for its high yield and use of inexpensive reagents. organic-chemistry.orgchemrxiv.org A key aspect of this methodology is the ability to achieve clean isolation of N-monoalkylation products from a simple SN2 reaction between the 1,2-amino alcohol and ethylene sulfate. organic-chemistry.orgchemrxiv.org
| Reactants | Reagents | Product | Yield | Reference |
| 1,2-Amino alcohol, Ethylene sulfate | tBuOK | Morpholine derivative | High | organic-chemistry.orgchemrxiv.org |
Electrophile-induced cyclization of unsaturated amino alcohols is another effective strategy for constructing the morpholine ring. This method typically involves an alkene- or alkyne-containing amino alcohol that undergoes cyclization upon treatment with an electrophilic reagent. For instance, silver(I) catalysts have been used to promote the intramolecular cyclization of amino acid-derived alkynols to furnish 2-methylene morpholines, which can be further functionalized. arkat-usa.org
| Substrate | Catalyst | Product | Reference |
| Amino acid derived alkynol | Ag(I) | 2-Methylene morpholine | arkat-usa.org |
Palladium-catalyzed intramolecular hydroamination of unsaturated amino alcohols offers a powerful and atom-economical route to substituted morpholines. This method involves the addition of the N-H bond across a carbon-carbon multiple bond within the same molecule, facilitated by a palladium catalyst. A base-free Pd(DMSO)2(TFA)2 catalyst has been shown to be effective for the synthesis of various six-membered nitrogen heterocycles, including morpholines, through a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org
| Substrate | Catalyst | Reaction Type | Product | Reference |
| Unsaturated amino alcohol | Pd(DMSO)2(TFA)2 | Wacker-type aerobic oxidative cyclization | Morpholine derivative | organic-chemistry.org |
Reductive etherification methods can also be employed for the synthesis of the morpholine ring, although they are less common for 2-substituted morpholines. These methods typically involve the reductive amination of a dialdehyde or diketone precursor with an amine, followed by intramolecular etherification.
Enantioselective and Diastereoselective Synthesis of this compound
The controlled synthesis of specific stereoisomers of this compound is crucial for its application in pharmaceuticals and other bioactive compounds. Researchers have employed several key strategies to achieve high levels of enantioselectivity and diastereoselectivity.
Chiral Pool Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials to introduce chirality into the target molecule. A notable example for the synthesis of chiral 2-(alkoxymethyl)morpholines involves starting with commercially available Boc-protected (S)-2-(hydroxymethyl)morpholine. This approach leverages the pre-existing stereocenter of the starting material to produce the desired (S)-enantiomer of the target compound. The synthetic route typically involves the coupling of the starting material with an appropriate reagent to introduce the alkoxymethyl side chain, followed by further functionalization if necessary nih.govnih.gov. This strategy provides a direct and efficient pathway to the desired enantiomer, contingent on the availability of the chiral precursor.
Asymmetric Catalysis (e.g., Rhodium-Catalyzed Hydrogenation, Halocyclization)
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity.
Rhodium-Catalyzed Asymmetric Hydrogenation: A highly effective method for producing a variety of 2-substituted chiral morpholines is the asymmetric hydrogenation of the corresponding dehydromorpholine precursors. This reaction, often catalyzed by a rhodium complex with a bisphosphine ligand featuring a large bite angle, can achieve quantitative yields and excellent enantioselectivities, with enantiomeric excesses (ee) reported up to 99% semanticscholar.orgnih.gov. The success of this method lies in the ability of the chiral catalyst to control the stereochemical outcome of the hydrogenation, leading to the preferential formation of one enantiomer. While this method has been demonstrated for a range of 2-substituted morpholines, its application to substrates with a 2-(alkoxymethyl) group would be a logical extension.
Halocyclization: Enantioselective halocyclization reactions represent another catalytic approach to chiral morpholines. For instance, the use of cinchona alkaloid-derived catalysts can promote the asymmetric chlorocycloetherification of alkenol substrates to furnish morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities nih.gov. This method involves the intramolecular cyclization of an unsaturated alcohol, with the chiral catalyst directing the stereoselective formation of the new stereocenter.
Chiral Auxiliary Strategies
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. In the synthesis of chiral 1,2-amino alcohols, which are precursors to morpholines, pseudoephedrine has been used as a chiral auxiliary. This approach allows for the practical and high-yielding synthesis of morpholinone intermediates with high selectivity, which can then be converted to the target chiral morpholine researchgate.netnih.gov. The choice of chiral auxiliary is critical, as it must effectively control the stereochemistry of the reaction and be readily removable without racemization of the product.
Protecting Group Chemistry for Oxygen and Nitrogen Functionalities
In the multi-step synthesis of this compound and its analogs, the use of protecting groups for the nitrogen and oxygen functionalities is often essential to prevent unwanted side reactions.
The nitrogen atom of the morpholine ring is commonly protected with the tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions nih.gov. This protecting group is frequently employed in syntheses starting from chiral 2-(hydroxymethyl)morpholine.
For the hydroxyl group in synthetic intermediates, various protecting groups can be utilized. Alkoxymethyl ethers , such as methoxymethyl (MOM) ether, are stable under strongly basic conditions and to nucleophiles, organometallic reagents, and hydrides, offering an advantage over acetate protecting groups which are base-labile nih.gov. The selection of an appropriate protecting group strategy, including the use of orthogonal protecting groups that can be removed under different conditions, is a key consideration in the design of a successful synthetic route neliti.com.
Exploration of Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of morpholines.
Development of Efficient, Atom-Economical Protocols
Below is a summary of the synthetic strategies discussed:
| Synthetic Strategy | Key Features | Starting Materials (Examples) | Protecting Groups (Examples) |
| Chiral Pool Synthesis | Utilizes readily available chiral precursors. | Boc-protected (S)-2-(hydroxymethyl)morpholine | N-Boc |
| Asymmetric Catalysis | Employs chiral catalysts for high enantioselectivity. | Dehydromorpholines, Alkenols | N-Acyl |
| Chiral Auxiliary Strategies | Temporarily incorporates a chiral moiety to direct stereochemistry. | Arylglyoxals, Pseudoephedrine | - |
| Green Chemistry Approaches | Focuses on atom economy and reduced environmental impact. | 1,2-Amino alcohols | - |
Utilization of Sustainable Reagents and Solvents
One of the prominent green strategies applicable to the synthesis of 2-substituted morpholines involves a metal-free, one-pot reaction starting from aziridines. This method utilizes a simple and inexpensive oxidant, ammonium persulfate, to facilitate the ring-opening of an aziridine (B145994) precursor with a suitable haloalcohol, followed by intramolecular cyclization. For the synthesis of this compound, this would conceptually involve the reaction of a suitably N-protected 2-(tert-butoxymethyl)aziridine with a haloethanol. The key advantage of this protocol is the avoidance of transition metal catalysts, which are often toxic and require removal from the final product. The reaction proceeds through an SN2-type ring opening, followed by cyclization of the resulting haloalkoxy amine intermediate.
Another significant advancement in the green synthesis of morpholines is a redox-neutral protocol that employs ethylene sulfate and a base, such as potassium tert-butoxide (tBuOK), to convert 1,2-amino alcohols into the corresponding morpholines. This one or two-step process is highly efficient and generates minimal waste. In the context of this compound, the starting material would be 1-(tert-butoxy)-3-aminopropan-2-ol. The reaction proceeds via a simple SN2 reaction between the amine and ethylene sulfate, leading to a monoalkylation product that subsequently cyclizes to form the morpholine ring. This methodology circumvents the use of hazardous reagents like chloroacetyl chloride and strong reducing agents such as metal hydrides, which are common in traditional multistep syntheses. The reagents are inexpensive and the reaction conditions are generally mild and practical for large-scale production.
The table below summarizes key aspects of these sustainable methodologies, drawing on data from the synthesis of analogous morpholine derivatives to illustrate the potential efficiency and conditions for the synthesis of this compound.
Table 1: Overview of Sustainable Synthetic Methods for Morpholine Derivatives
| Method | Key Reagents | Substrate Class | Noteworthy Features |
| Metal-Free Aziridine Ring Opening | Ammonium persulfate, Haloalcohol, KOH | N-Protected Aziridines | - Avoids transition metal catalysts- One-pot procedure- Utilizes an inexpensive oxidant |
| Redox-Neutral Amino Alcohol Cyclization | Ethylene sulfate, tBuOK | 1,2-Amino Alcohols | - High yielding one or two-step process- Avoids hazardous reagents (e.g., chloroacetyl chloride)- Inexpensive and practical reagents |
The research findings for these general green synthetic routes for morpholines indicate a significant improvement in environmental impact compared to traditional methods. For instance, the redox-neutral approach using ethylene sulfate eliminates at least one synthetic step and the associated waste stream from the conventional three-step conversion of 1,2-amino alcohols that proceeds through a morpholinone intermediate requiring a subsequent reduction. The metal-free synthesis from aziridines also presents a more streamlined and eco-friendly alternative to methods that rely on copper or other metal catalysts. While direct application to this compound needs to be experimentally verified, these methodologies represent the forefront of sustainable and efficient synthesis in the field of morpholine chemistry.
Chemical Reactivity and Transformations of 2 Tert Butoxymethyl Morpholine
Reactivity at the Morpholine (B109124) Nitrogen Center
The nitrogen atom in the morpholine ring of 2-(tert-butoxymethyl)morpholine is a secondary amine, which makes it a key site for a variety of chemical reactions. Its nucleophilic character allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, leading to a diverse range of N-substituted derivatives.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of this compound can readily undergo N-alkylation and N-acylation reactions. These are fundamental transformations for introducing various substituents onto the morpholine ring, thereby modifying its chemical and physical properties.
N-Alkylation is typically achieved by reacting the morpholine with alkyl halides. researchgate.netyoutube.com The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base is often employed. researchgate.net Another method involves the gas-solid phase reaction with alcohols over a catalyst, which presents a greener alternative to the use of alkyl halides. researchgate.net
N-Acylation involves the reaction of the morpholine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. derpharmachemica.com This reaction is often carried out in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the acid byproduct. chemspider.comreddit.com The synthesis of N-acetylmorpholine, for instance, can be achieved by reacting morpholine with agents like acetic anhydride or ethyl acetate. google.com
Table 1: Representative N-Alkylation and N-Acylation Reactions for Morpholine Scaffolds
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Et3N), Solvent (e.g., Acetonitrile, DMF) | N-Alkylmorpholine |
| N-Alkylation | Alcohol, Catalyst (e.g., CuO–NiO/γ–Al2O3), High Temperature | N-Alkylmorpholine |
| N-Acylation | Acyl chloride, Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | N-Acylmorpholine |
| N-Acylation | Acid anhydride, Heat | N-Acylmorpholine |
Formation of N-Substituted Derivatives
Beyond simple alkyl and acyl groups, a wide array of substituents can be introduced at the morpholine nitrogen. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of N-aryl derivatives. researchgate.net These reactions typically involve an aryl halide or triflate and a palladium catalyst with a suitable phosphine (B1218219) ligand. The synthesis of N-substituted morpholines is a key strategy in medicinal chemistry to develop compounds with specific biological activities. nih.govnih.gov For example, novel 2-(benzimidazol-2-yl)quinoxalines bearing a morpholine moiety have been synthesized and evaluated for their potential as antitumor agents. nih.gov
Role as an Organocatalyst Precursor
Chiral morpholine derivatives are valuable as organocatalysts, particularly in asymmetric synthesis. frontiersin.org While pyrrolidine-based catalysts are often more reactive, morpholine-based catalysts offer a different steric and electronic environment that can be advantageous for specific reactions. frontiersin.org this compound, especially in its enantiomerically pure forms, can serve as a precursor for such catalysts. The presence of the C2 substituent can influence the stereochemical outcome of the catalyzed reaction. The nitrogen atom is key to the catalytic cycle, typically forming an enamine or iminium ion intermediate with the substrate. frontiersin.org By modifying the nitrogen with other functional groups, the catalytic activity and selectivity can be further tuned.
Reactivity of the Tert-butoxymethyl Side Chain
The tert-butoxymethyl group at the C2 position of the morpholine ring is a significant feature that can be chemically manipulated. The ether linkage is susceptible to cleavage under specific conditions, and the C2 position itself can be a site for further derivatization.
Selective Cleavage and Functional Group Interconversion of the Ether Linkage
The tert-butyl ether group is a common protecting group for alcohols in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. openstax.orglibretexts.org The cleavage of the tert-butoxymethyl ether in this compound proceeds through an acid-catalyzed mechanism. vaia.commasterorganicchemistry.com Protonation of the ether oxygen is followed by cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and 2-(hydroxymethyl)morpholine. openstax.orgvaia.com The tert-butyl carbocation typically eliminates a proton to form isobutylene. vaia.com
This deprotection strategy allows for the unmasking of the hydroxymethyl group, which can then be converted into other functional groups. organic-chemistry.org For example, the resulting primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for subsequent nucleophilic substitution reactions.
Table 2: Conditions for Cleavage of Tert-Butyl Ethers
| Reagent | Conditions | Mechanism |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 0 °C to room temperature | E1/SN1 |
| Strong Aqueous Acid (HBr, HI) | Reflux | SN1/SN2 |
| Cerium(III) chloride/Sodium iodide | Acetonitrile | Lewis Acid-assisted |
Derivatization at the C2-Position (e.g., nucleophilic substitution)
The C2 position of the morpholine ring is a stereocenter, and its derivatization is crucial for the synthesis of chiral morpholine-containing compounds. nih.govsemanticscholar.org While direct nucleophilic substitution on the carbon of the tert-butoxymethyl group is not a typical reaction pathway, the initial cleavage of the ether to reveal the hydroxymethyl group opens up possibilities for derivatization.
Once the 2-(hydroxymethyl)morpholine is obtained, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. This allows for subsequent nucleophilic substitution reactions with a variety of nucleophiles, introducing new functional groups at the C2-methylene position. This strategy is a key method for the synthesis of 2-substituted and 2,2-disubstituted morpholines. nih.govrsc.org Asymmetric hydrogenation of dehydromorpholines is another powerful method to introduce chirality at the C2-position. nih.govsemanticscholar.org
Stereochemical Outcomes of Reactions Involving this compound
The stereochemical outcomes of reactions involving this compound, specifically the control and prediction of diastereoselectivity and enantioselectivity, are governed by the interplay of steric and electronic factors, primarily dictated by the substituent at the C-2 position.
Control and Prediction of Diastereoselectivity and Enantioselectivity
The control of diastereoselectivity in reactions of this compound derivatives would largely depend on the conformational preference of the morpholine ring and the direction of nucleophilic or electrophilic attack. The morpholine ring typically adopts a chair conformation. The large tert-butoxymethyl group at the C-2 position is expected to preferentially occupy the equatorial position to minimize steric strain. This conformational bias can lead to facial selectivity in reactions at other positions of the ring.
For instance, in the alkylation of an enolate derived from an N-acylated 2-(tert-butoxymethyl)morpholin-3-one, the incoming electrophile would be expected to approach from the face opposite to the bulky C-2 substituent, leading to a high degree of diastereoselectivity. The predictability of this outcome would be based on established models of asymmetric induction in cyclic systems.
Hypothetical Diastereoselective Alkylation of an N-Acyl-2-(tert-butoxymethyl)morpholin-3-one
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (trans:cis) |
| 1 | Methyl Iodide | LDA | >95:5 |
| 2 | Benzyl Bromide | LHMDS | >95:5 |
| 3 | Allyl Bromide | KHMDS | >90:10 |
This table is a hypothetical representation to illustrate the expected high diastereoselectivity based on steric hindrance from the 2-(tert-butoxymethyl) group. The 'trans' isomer refers to the electrophile adding to the face opposite the C-2 substituent.
Enantioselectivity in reactions involving racemic this compound would require the use of a chiral reagent, catalyst, or auxiliary to differentiate between the two enantiomers. For example, a kinetic resolution could be achieved by reacting the racemic morpholine derivative with a chiral acylating agent, where one enantiomer reacts faster than the other, allowing for their separation.
Mechanistic Insights into Stereocontrol
The mechanistic basis for stereocontrol in reactions of this compound is rooted in the principles of steric hindrance and transition state theory. The tert-butoxymethyl group serves as a powerful stereodirecting group.
In a nucleophilic addition to a carbonyl group at the C-3 position (a morpholinone derivative), the trajectory of the incoming nucleophile would be heavily influenced by the C-2 substituent. According to Felkin-Anh or related models for nucleophilic addition to chiral carbonyls, the nucleophile will preferentially attack from the less hindered face. In this case, the side opposite to the large tert-butoxymethyl group would be more accessible.
The rigidity of the morpholine ring, combined with the steric bulk of the C-2 substituent, would lead to a well-defined, lower-energy transition state for the formation of one diastereomer over the other. Computational studies, if performed, could provide quantitative insights into the energy differences between the diastereomeric transition states, further elucidating the origin of the observed stereoselectivity.
The avoidance of non-bonding interactions, such as A(1,3) strain, between the C-2 substituent and incoming reagents or other ring substituents is a primary driving force for the observed stereochemical outcomes. This principle is a common mechanistic feature in the stereocontrolled reactions of substituted six-membered heterocycles.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Tert Butoxymethyl Morpholine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 2-(tert-butoxymethyl)morpholine. One-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are employed to assign all proton and carbon signals and to establish the stereochemical relationships within the molecule. nih.gov The morpholine (B109124) ring is expected to adopt a stable chair conformation in solution, which is a common feature for such heterocyclic systems. nih.govnih.gov
Based on data from analogous N-substituted and 2-substituted morpholine derivatives, a hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2-H | ~3.8 - 4.0 | ~75 - 78 |
| 3-H (axial) | ~2.6 - 2.8 | ~46 - 48 |
| 3-H (equatorial) | ~3.0 - 3.2 | ~46 - 48 |
| 5-H (axial) | ~2.7 - 2.9 | ~67 - 69 |
| 5-H (equatorial) | ~3.6 - 3.8 | ~67 - 69 |
| 6-H (axial) | ~2.9 - 3.1 | ~70 - 72 |
| 6-H (equatorial) | ~3.9 - 4.1 | ~70 - 72 |
| -CH₂-O- | ~3.4 - 3.6 | ~62 - 64 |
| -C(CH₃)₃ | - | ~73 - 75 |
| -C(CH₃)₃ | ~1.2 | ~27 - 29 |
| NH | Variable (broad) | - |
Note: The chemical shifts are hypothetical and based on the analysis of similar morpholine structures. The numbering of the morpholine ring starts from oxygen as 1 and nitrogen as 4.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. harvard.edu It would be used to trace the proton-proton connectivities within the morpholine ring, for example, showing correlations between H-2 and H-3, and between H-5 and H-6.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is crucial for stereochemical assignments. For instance, it can distinguish between axial and equatorial protons on the morpholine ring and confirm the spatial relationship between the C2-substituent and protons on the ring.
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). libretexts.org It is the primary method for assigning the ¹³C signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four). researchgate.netnih.gov HMBC is vital for connecting different fragments of the molecule. For example, it would show a correlation from the protons of the tert-butyl group to the quaternary carbon and the oxygen-linked carbon of the tert-butoxy (B1229062) group, as well as from the -CH₂-O- protons to C-2 of the morpholine ring and the quaternary carbon of the tert-butyl group.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Type of Information |
| COSY | H-2 ↔ H-3H-5 ↔ H-6 | J-coupling (through-bond connectivity) |
| NOESY | H-2 ↔ H-6 (axial)H-3 (axial) ↔ H-5 (axial) | Through-space proximity (stereochemistry) |
| HSQC | H-2 ↔ C-2H-3 ↔ C-3H-5 ↔ C-5H-6 ↔ C-6H of -C(CH₃)₃ ↔ C of -C(CH₃)₃ | Direct one-bond H-C correlation |
| HMBC | H of -C(CH₃)₃ ↔ C of -CH₂-O- & Quaternary CH of -CH₂-O- ↔ C-2 & Quaternary C | Long-range (2-3 bond) H-C correlation |
Since this compound is a chiral molecule, it exists as a pair of enantiomers. NMR spectroscopy cannot distinguish between enantiomers directly. researchgate.net To determine the enantiomeric excess (ee) of a sample, a chiral derivatizing agent (CDA) is used. nih.govdur.ac.uk The CDA, which is itself enantiomerically pure, reacts with both enantiomers of the analyte to form a mixture of diastereomers.
Diastereomers have different physical properties and, crucially, distinct NMR spectra. researchgate.net A common CDA for compounds containing amine or alcohol groups is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. The secondary amine of this compound can be reacted with a single enantiomer of Mosher's acid chloride to form diastereomeric amides. The ¹H or ¹⁹F NMR signals of these diastereomers, particularly those close to the new stereocenter, will exhibit different chemical shifts. The enantiomeric excess can be accurately calculated by integrating the corresponding signals for each diastereomer. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of its fragmentation patterns. researchgate.net
For this compound (Molecular Weight: 187.28 g/mol ), the molecular ion [M]⁺• would be observed at m/z 187. The fragmentation is expected to be directed by the functional groups: the ether and the amine. Key fragmentation pathways would include: whitman.edulibretexts.org
Loss of a methyl radical: Cleavage of a C-C bond in the tert-butyl group to lose a methyl radical (•CH₃), resulting in a stable cation at m/z 172.
Loss of a tert-butyl cation: Heterolytic cleavage of the ether C-O bond to lose a tert-butyl cation ([C(CH₃)₃]⁺) with m/z 57, a very common and stable fragment.
Alpha-cleavage: The most characteristic fragmentation for ethers and amines. youtube.com This involves cleavage of the bond adjacent to the heteroatom.
Cleavage of the C2-C3 bond in the ring would lead to a fragment at m/z 156.
Cleavage of the bond between the morpholine ring and the side chain would produce a morpholin-2-yl cation (m/z 86) and a tert-butoxymethyl radical.
The most prominent fragmentation is often the loss of the largest substituent on the alpha-carbon, leading to the formation of an oxonium ion. Loss of the tert-butoxy group would lead to a fragment at m/z 100.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 187 | [C₁₀H₂₁NO₂]⁺• | Molecular Ion |
| 172 | [C₉H₁₈NO₂]⁺ | [M - CH₃]⁺• |
| 100 | [C₅H₁₀NO]⁺ | Alpha-cleavage at C2 |
| 86 | [C₄H₈NO]⁺ | Cleavage of C2-side chain bond |
| 57 | [C₄H₉]⁺ | [tert-butyl]⁺ |
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. For example, HRMS could easily distinguish the molecular ion of this compound (C₁₀H₂₁NO₂, calculated exact mass: 187.1572) from another ion with the same nominal mass but a different elemental composition.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming a proposed structure. researchgate.net In an MS/MS experiment, an ion of a specific m/z value (the parent ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (daughter ions) are analyzed. By selecting the molecular ion of this compound (m/z 187) as the parent ion, one could observe its fragmentation into the daughter ions listed in Table 3. This fragmentation "fingerprint" provides strong evidence for the proposed connectivity of the molecule.
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.gov If a single crystal of an enantiomerically pure sample of this compound can be grown, X-ray diffraction analysis can determine its absolute stereochemistry (R or S configuration at the C2 center) without ambiguity.
Furthermore, the crystal structure would confirm the conformation of the morpholine ring, which is expected to be a chair conformation, and would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. nih.goveurjchem.com This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the N-H group, in the crystal lattice.
Chiral Chromatography for Enantiomeric Purity Assessment
The determination of enantiomeric purity is a critical aspect in the characterization of chiral molecules such as this compound, particularly in fields like pharmaceuticals where the biological activity of enantiomers can differ significantly. Chiral chromatography stands as the premier analytical technique for the separation and quantification of enantiomers, thereby enabling the assessment of enantiomeric excess (e.e.). This is especially pertinent for 2-substituted morpholines, which are recognized as important structural motifs in a number of bioactive compounds. rsc.orgrsc.org
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent method for the enantioselective analysis of morpholine derivatives. The selection of an appropriate CSP is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability in the resolution of a wide range of chiral compounds, including heterocyclic structures analogous to this compound. For instance, a Chiralpak IA-3 column has been successfully employed for determining the enantiomeric ratio of a (R)-tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate derivative. google.com
The mobile phase composition, consisting of a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326), ethanol, or acetonitrile), is optimized to achieve baseline separation of the enantiomers with good resolution and peak shape. The choice and concentration of the polar modifier can significantly influence the retention times and the selectivity of the separation.
In a typical workflow for assessing the enantiomeric purity of a newly synthesized batch of this compound, a small, representative sample would be dissolved in a suitable solvent and injected into the chiral HPLC system. The chromatogram would ideally show two well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The area under each peak is then integrated to calculate the enantiomeric excess, which is a measure of the purity of the desired enantiomer.
While specific application notes for this compound are not extensively detailed in the public domain, the general methodologies developed for other 2-substituted morpholines provide a robust framework for its analysis. Research on the asymmetric hydrogenation of 2-substituted dehydromorpholines, for example, routinely employs chiral HPLC to determine the enantioselectivity of the reaction, often achieving excellent results with e.e. values up to 99%. rsc.orgnih.gov This underscores the reliability and precision of chiral chromatography for this class of compounds.
The following table summarizes typical chiral HPLC conditions that could be adapted for the enantiomeric purity assessment of this compound and its derivatives, based on successful separations of analogous compounds.
| Parameter | Description |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Chiral Stationary Phase (CSP) | Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, etc.) |
| Mobile Phase | A mixture of n-hexane or n-heptane with a polar modifier such as isopropanol or ethanol. The ratio is optimized for best resolution. |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min |
| Detection | UV detection at a wavelength where the compound exhibits sufficient absorbance |
| Temperature | Column temperature is usually maintained at a constant value, often ambient or slightly elevated, to ensure reproducibility. |
| Data Analysis | Integration of peak areas to calculate the enantiomeric ratio and enantiomeric excess (% e.e.) |
The development of a specific and validated chiral chromatography method is a prerequisite for the quality control of this compound in any application where enantiomeric purity is a critical attribute.
Computational and Theoretical Studies of 2 Tert Butoxymethyl Morpholine
Conformational Analysis and Potential Energy Surfaces
The flexibility of the morpholine (B109124) ring, coupled with the rotatable bonds of the tert-butoxymethyl substituent, gives rise to a complex potential energy surface with multiple local minima corresponding to different conformers. Understanding the relative energies and interconversion barriers of these conformers is crucial for predicting the molecule's behavior.
Ab Initio and Density Functional Theory (DFT) Calculations for Preferred Conformations
Ab initio and Density Functional Theory (DFT) methods are instrumental in determining the geometries and relative stabilities of the possible conformers of 2-(tert-butoxymethyl)morpholine. These calculations solve the electronic Schrödinger equation to provide accurate energies and structural parameters. For a molecule like this compound, the primary conformational isomerism arises from the chair and boat forms of the morpholine ring, and the orientation of the tert-butoxymethyl group (axial or equatorial).
DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the geometry of various starting conformers. The results of such hypothetical calculations would likely indicate that the chair conformation of the morpholine ring is significantly more stable than the higher-energy boat or twist-boat conformations, a common feature for six-membered rings. Within the chair conformation, the bulky tert-butoxymethyl group would be expected to preferentially occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions).
A hypothetical summary of DFT-calculated relative energies for the conformers of this compound is presented in Table 1.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 4.5 |
| 3 | Twist-Boat | - | 6.2 |
| 4 | Boat | - | 7.8 |
Note: These are hypothetical values for illustrative purposes.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the preferred conformers, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of this compound in a given environment (e.g., in a solvent or at a specific temperature). MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system.
An MD simulation of this compound would likely show the molecule predominantly residing in the lowest-energy equatorial-chair conformation. However, the simulation would also capture transient excursions to higher-energy conformations, including the axial-chair and various boat forms. Analysis of the simulation trajectory can provide information on the timescales of conformational changes and the flexibility of different parts of the molecule. For instance, the dihedral angles of the tert-butoxymethyl group would exhibit more frequent fluctuations compared to the more rigid morpholine ring.
Electronic Structure and Reactivity Predictions
The arrangement of electrons in a molecule is fundamental to its reactivity. Computational methods can map out the electronic landscape of this compound, identifying regions susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. libretexts.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated using DFT.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the morpholine ring, reflecting its lone pair of electrons and its nucleophilic character. The LUMO, on the other hand, would likely be distributed more broadly over the C-H and C-O antibonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.
A hypothetical representation of FMO analysis for this compound is provided in Table 2.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |
|---|---|---|---|
| HOMO | -8.5 | N (lone pair) | Nucleophilic center |
| LUMO | 2.1 | C-H, C-O (antibonding) | Electrophilic sites |
| HOMO-LUMO Gap | 10.6 | - | High kinetic stability |
Note: These are hypothetical values for illustrative purposes.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. libretexts.orgwolfram.com It is calculated by determining the electrostatic potential at a particular point on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the ESP map would be expected to show a region of strong negative potential around the nitrogen atom due to its lone pair, and a slightly less negative region around the oxygen atom of the morpholine ring. The hydrogen atoms of the N-H group and the C-H bonds would exhibit positive electrostatic potential. This visual tool corroborates the predictions of FMO theory regarding the molecule's reactive sites.
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. This allows for the elucidation of reaction mechanisms and the calculation of activation energies.
For example, a common reaction involving morpholines is N-alkylation. A computational study of the reaction of this compound with an alkyl halide (e.g., methyl iodide) could be performed. The reaction would proceed via a nucleophilic attack of the nitrogen atom on the electrophilic carbon of the methyl iodide.
Using DFT, the geometries of the reactants, the transition state, and the products can be optimized. The transition state would feature a partially formed N-C bond and a partially broken C-I bond. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction rate. Such calculations could also explore the stereochemical outcome of the reaction, predicting whether the alkylation occurs preferentially from the axial or equatorial face of the nitrogen lone pair.
A hypothetical energy profile for the N-methylation of this compound is shown in Table 3.
Table 3: Hypothetical Calculated Energies for the N-methylation of this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + CH3I | 0.0 |
| Transition State | [Morpholine-CH3-I]‡ | 15.2 |
| Products | N-methyl-2-(tert-butoxymethyl)morpholinium iodide | -8.7 |
Note: These are hypothetical values for illustrative purposes.
Computational Investigations of Synthetic Pathways
Computational chemistry provides powerful tools to investigate the intricacies of reaction mechanisms, helping to predict the feasibility of synthetic routes and identify potential byproducts. Methods such as Density Functional Theory (DFT) are widely employed to calculate the energetics of reactants, transition states, and products, thereby mapping out the most probable reaction pathways.
In a general sense, computer-assisted synthesis planning has evolved significantly, moving from rule-based systems to sophisticated, data-driven approaches that utilize machine learning and deep neural networks. nih.gov These programs can propose retrosynthetic pathways for complex molecules by analyzing vast databases of known reactions. nih.govmit.edu Such tools could, in principle, be applied to devise synthetic strategies for this compound, evaluating various bond-forming and ring-closing strategies to construct the morpholine core with the desired substitution pattern.
Table 1: Theoretical Approaches to Investigate Synthetic Pathways
| Computational Method | Application in Synthesis | Insights Gained |
| Density Functional Theory (DFT) | Calculation of reaction energies and transition state structures. nih.govresearchgate.net | Determination of reaction feasibility, prediction of major and minor products, elucidation of reaction mechanisms. nih.govresearchgate.net |
| Semi-empirical Molecular Modeling | Estimation of thermodynamic properties of reactants and products. sandiego.edu | Identification of kinetically versus thermodynamically favored products. sandiego.edu |
| Machine Learning & AI | Retrosynthetic analysis and reaction outcome prediction. nih.govnih.gov | Proposal of novel and efficient synthetic routes. nih.govnih.gov |
Prediction of Stereoselectivity in Syntheses
Achieving the correct stereochemistry is often a critical aspect of chemical synthesis, particularly for biologically active compounds. The 2-position of the morpholine ring in this compound is a stereocenter, meaning that its synthesis can result in different stereoisomers. Computational methods are invaluable for predicting and understanding the origins of stereoselectivity.
The prediction of enantioselectivity, which is the preference for the formation of one enantiomer over the other, is a key area where computational chemistry has made significant contributions. nih.gov Machine learning models, for example, can be trained on datasets of stereoselective reactions to predict the outcome of new reactions with a high degree of accuracy. nih.gov These models take into account various molecular descriptors of the reactants, catalysts, and solvents to make their predictions.
For a molecule like this compound, the stereochemical outcome of a synthetic step would depend on the energies of the diastereomeric transition states leading to the different stereoisomers. DFT calculations can be employed to model these transition states and compute their relative energies. A lower energy transition state implies a faster reaction rate, and therefore the stereoisomer formed via this pathway will be the major product. This approach has been successfully applied to a wide range of chemical transformations.
While specific data for this compound is not available, the general principles of computational prediction of stereoselectivity are well-established and would be directly applicable to its synthesis.
Table 2: Factors Influencing Stereoselectivity Amenable to Computational Study
| Factor | Computational Approach | Predicted Outcome |
| Steric Hindrance | Molecular mechanics or DFT calculations of transition state geometries. | Favors the formation of the less sterically crowded diastereomer. |
| Electronic Effects | Analysis of molecular orbitals and electrostatic potential surfaces. | Can influence the facial selectivity of attack on a prochiral center. |
| Catalyst-Substrate Interactions | Docking studies or QM/MM calculations of the catalyst-substrate complex. | Predicts the preferred binding mode leading to a specific stereoisomer. |
| Solvent Effects | Implicit or explicit solvent models in DFT calculations. | Can alter the relative energies of transition states and influence stereochemical outcomes. |
Applications of 2 Tert Butoxymethyl Morpholine in Synthetic Organic Chemistry
2-(Tert-butoxymethyl)morpholine as a Chiral Building Block
A comprehensive search of chemical databases and scholarly articles did not yield specific examples of this compound being utilized as a chiral building block. While the morpholine (B109124) scaffold is recognized for its utility in medicinal chemistry and as a component of biologically active compounds, the specific derivative this compound is not prominently featured in the surveyed literature in this capacity. lifechemicals.comresearchgate.net
Use in the Synthesis of Complex Organic Molecules (e.g., natural product scaffolds)
No specific instances of this compound being used as a starting material or intermediate in the total synthesis of natural products or other complex organic molecules were identified in the available literature. Research on the synthesis of complex molecules often employs other morpholine derivatives or related heterocyclic systems. researchgate.net
Precursor for Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The investigation did not uncover any published research where this compound serves as a direct precursor for the synthesis of new chiral auxiliaries or ligands for asymmetric catalysis. Although chiral auxiliaries based on different heterocyclic cores are a well-established tool in asymmetric synthesis, the application of this specific morpholine derivative for this purpose is not documented. capes.gov.brresearchgate.netyoutube.com
Role in the Development of New Synthetic Methodologies
There is no evidence in the reviewed scientific literature to suggest that this compound has played a role in the development of new synthetic methodologies.
Design of Novel Multi-Component Reactions
A thorough search for multi-component reactions (MCRs) did not find any that specifically involve this compound as a reactant. The field of MCRs is extensive and includes the synthesis of various heterocyclic compounds, including other morpholine derivatives, but this particular compound is not mentioned in the context of designing new MCRs. nih.govrug.nlnih.govthieme-connect.de
Strategies for Efficient Cascade and Tandem Reactions
No literature was found describing the use of this compound in the strategic design of cascade or tandem reactions. While cascade reactions are a powerful tool for the efficient synthesis of complex structures, the reactivity of this compound has not been exploited in this area according to available data. nih.govrsc.orgnih.gov
Integration into Advanced Materials Precursors
The search did not yield any information on the integration of this compound into precursors for advanced materials. The use of specific heterocyclic compounds in materials science is an active area of research, but applications for this particular molecule have not been reported.
Data Tables
Due to the lack of specific research findings for this compound in the outlined applications, no data tables containing detailed research findings can be generated.
Derivatization Strategies for Analog Library Generation and Structure Property Relationship Studies Methodological Emphasis
Systematic Functionalization of the Morpholine (B109124) Ring and Side Chain
Systematic functionalization of 2-(tert-butoxymethyl)morpholine allows for a comprehensive exploration of the chemical space around this core structure. Modifications can be targeted at the morpholine ring's nitrogen and carbon atoms, as well as the tert-butoxymethyl side chain. biosynce.come3s-conferences.org
The tert-butoxymethyl group at the C2 position offers a key point for diversification. The ether linkage can be cleaved and reformed with various alcohols to introduce a range of alkoxy groups. This allows for fine-tuning of steric bulk, lipophilicity, and hydrogen bonding capacity. Beyond simple alkoxy groups, the side chain can be modified to include other functionalities.
The morpholine nitrogen is a primary site for functionalization, readily undergoing reactions such as alkylation, acylation, and arylation to introduce a wide array of substituents. biosynce.com These modifications significantly impact the molecule's basicity, polarity, and potential for new interactions with biological targets.
Table 1: Examples of Derivatization at the Morpholine Nitrogen
| Reaction Type | Reagent Example | Resulting Substituent | Potential Property Change |
|---|---|---|---|
| Alkylation | Benzyl bromide | N-benzyl | Increased lipophilicity |
| Acylation | Acetyl chloride | N-acetyl | Neutralization of basicity, potential for H-bond acceptance |
| Arylation | Fluorobenzene | N-phenyl | Introduction of aromatic interactions |
Furthermore, direct C-H functionalization methods are emerging for the morpholine ring itself, although this can be challenging. researchgate.netmdpi.com These methods allow for the introduction of substituents at specific carbon atoms, further expanding the diversity of the analog library.
Controlling the position (regioselectivity) and 3D orientation (stereoselectivity) of new functional groups is crucial for understanding structure-activity relationships.
Regioselectivity: Functionalization of the morpholine nitrogen is inherently regioselective. For the carbon atoms, directing groups can be employed to guide reactions to a specific position. For instance, N-acyl groups can influence the reactivity of adjacent C-H bonds. The synthesis of substituted morpholines often starts from chiral amino alcohols, which predefines the substitution pattern. organic-chemistry.orgchemrxiv.orgnih.gov
Stereoselectivity: The synthesis of enantiomerically pure morpholine derivatives is often achieved by starting with chiral precursors, such as enantiopure amino alcohols. e3s-conferences.org Various synthetic strategies have been developed to produce specific stereoisomers. For example, palladium-catalyzed carboamination reactions can yield cis-3,5-disubstituted morpholines. e3s-conferences.org Polymer-supported synthesis has also been used for the stereoselective formation of morpholine-3-carboxylic acids. nih.gov The use of chiral catalysts in reactions, such as asymmetric transfer hydrogenation, can also induce high enantioselectivity in the formation of 3-substituted morpholines. organic-chemistry.org
Table 2: Methodologies for Stereoselective Morpholine Synthesis
| Method | Key Feature | Outcome | Reference |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ruthenium catalyst with a chiral ligand | Enantioselective synthesis of 3-substituted morpholines | organic-chemistry.org |
| Polymer-Supported Synthesis | Immobilized chiral amino acids as starting materials | Stereoselective formation of morpholine-3-carboxylic acids | nih.gov |
| Pd-Catalyzed Carboamination | Reaction between a substituted ethanolamine (B43304) derivative and an aryl/alkenyl bromide | Synthesis of cis-3,5-disubstituted morpholines | e3s-conferences.org |
Methodologies for Parallel Synthesis and High-Throughput Chemistry
To efficiently generate large libraries of analogs from a core scaffold like this compound, parallel synthesis and high-throughput chemistry techniques are employed. researchgate.net These approaches automate and miniaturize the synthetic process, allowing for the rapid production of thousands of distinct compounds. octant.bio
Parallel Synthesis: This involves conducting multiple reactions simultaneously in an array format, typically using multi-well plates. Each well contains a different combination of building blocks, leading to a diverse set of final products. Solid-phase synthesis is a powerful tool in this context, where the morpholine scaffold is attached to a polymer resin, facilitating purification by simple filtration and washing. nih.gov
High-Throughput Chemistry: This extends the principles of parallel synthesis by incorporating robotics and automation for liquid handling, reaction monitoring, and purification. octant.bio Acoustic dispensing technology, for example, can transfer nanoliter volumes of reagents, significantly scaling down reaction volumes and conserving materials. octant.bio These automated platforms enable the exploration of a vast chemical space in a short amount of time. octant.bio
Theoretical Frameworks for Structure-Property Relationship Analysis
Once a library of analogs has been synthesized and their properties measured, computational methods are used to build theoretical frameworks that explain the observed structure-property relationships. researchgate.netresearchgate.netnih.gov These models can then be used to predict the properties of virtual compounds, guiding the design of the next generation of analogs. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. pensoft.netresearchgate.net Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size), are calculated for each analog. pensoft.net A mathematical model is then developed to correlate these descriptors with the measured activity. pensoft.netacs.org
3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the 3D structure of the molecules and their interaction fields (steric and electrostatic). acs.org These methods can provide a more detailed understanding of the structural requirements for activity and can help visualize regions of the molecule where modifications are likely to be beneficial or detrimental. acs.org
Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. By analyzing a set of active compounds, a pharmacophore model can be generated to identify the key functional groups and their spatial arrangement required for activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore. e3s-conferences.orgacs.org
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netresearchgate.net It helps to visualize the interactions between the ligand and the protein's active site, providing insights into the structural basis of activity. This information is invaluable for designing modifications that enhance binding affinity and selectivity. nih.govresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzyl bromide |
| Acetyl chloride |
| Fluorobenzene |
| Tosyl chloride |
| Vinyloxiranes |
Emerging Methodologies and Future Directions in 2 Tert Butoxymethyl Morpholine Research
Advancements in Stereoselective Synthetic Techniques
The stereochemistry of the morpholine (B109124) ring is crucial for its biological function, making the development of stereoselective synthetic methods a primary research focus. While specific literature on the stereoselective synthesis of 2-(tert-butoxymethyl)morpholine is limited, advancements in the synthesis of analogous morpholine derivatives provide a clear roadmap for potential applications.
Recent progress in the asymmetric synthesis of substituted morpholines has highlighted several powerful strategies. nih.gove3s-conferences.org One promising approach is the use of palladium-catalyzed carboamination reactions, which have been successfully employed for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov This method offers a modular approach to introduce various substituents with high stereocontrol. Another key development is the use of asymmetric hydrogenation of unsaturated morpholine precursors. For instance, bisphosphine-rhodium catalysts have demonstrated high efficacy in producing 2-substituted chiral morpholines with excellent enantioselectivity.
Furthermore, tandem reactions combining hydroamination and asymmetric transfer hydrogenation have emerged as an efficient one-pot method for generating chiral 3-substituted morpholines. organic-chemistry.org The use of chiral phosphoric acids as catalysts has also shown significant promise in the enantioselective synthesis of various heterocyclic compounds and could be a viable strategy for controlling the stereochemistry at the C2 position of this compound. These catalytic systems offer the potential for highly selective and efficient production of the desired stereoisomers of the target compound.
Table 1: Potential Stereoselective Strategies for this compound Synthesis
| Catalytic System/Methodology | Potential Starting Materials | Key Advantages |
| Palladium-Catalyzed Carboamination | Chiral amino alcohols and a tert-butoxymethyl-containing coupling partner | High stereocontrol, modularity |
| Asymmetric Hydrogenation | Unsaturated this compound precursors | High enantioselectivity, potential for high yields |
| Tandem Hydroamination/ATH | Aminoalkyne with a tert-butoxymethyl group | One-pot efficiency, good yields, and high enantiomeric excess |
| Chiral Phosphoric Acid Catalysis | Prochiral precursors to this compound | Metal-free conditions, high enantioselectivity |
Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production necessitates scalable and efficient manufacturing processes. Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. mdpi.comspringerprofessional.de The application of flow chemistry to the synthesis of heterocyclic compounds, including morpholines, is a rapidly growing field. mdpi.comnih.govsci-hub.se
Table 2: Conceptual Flow Chemistry Process for this compound Synthesis
| Process Step | Flow Reactor Module | Key Parameters to Control | Potential Advantages |
| Reagent Mixing | Micro-mixer | Flow rates, stoichiometry | Enhanced mixing efficiency, improved reaction control |
| Cyclization Reaction | Heated reactor coil | Temperature, residence time | Precise temperature control, improved yield and selectivity |
| In-line Purification | Liquid-liquid extractor or packed-bed scavenger | Solvent flow rates, phase separation | Reduced work-up time, continuous product isolation |
| Final Product Isolation | Crystallizer or distillation unit | Temperature profile, flow rate | Continuous crystallization, high purity product |
Advanced In-situ Spectroscopic Monitoring for Reaction Optimization
To optimize chemical reactions, particularly in a continuous flow setting, real-time monitoring of reaction progress is essential. Advanced in-situ spectroscopic techniques provide a window into the reaction as it occurs, enabling precise control and optimization of reaction parameters. rsc.orgnih.govfrontiersin.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into a reactor to monitor the concentration of reactants, intermediates, and products in real-time. nih.govrsc.orgacs.org
For the synthesis of this compound, in-situ spectroscopy could be employed to monitor the key bond-forming events, such as the formation of the morpholine ring. By tracking the disappearance of starting material peaks and the appearance of product peaks, reaction conditions such as temperature, pressure, and catalyst loading can be adjusted in real-time to maximize yield and minimize by-product formation. This data-rich approach to reaction optimization is particularly valuable for ensuring the robustness and efficiency of a synthetic process. nih.gov
Table 3: Application of In-situ Spectroscopy for this compound Synthesis Optimization
| Spectroscopic Technique | Information Provided | Potential for Optimization |
| FTIR Spectroscopy | Vibrational modes of functional groups (e.g., C-O, N-H) | Monitoring the formation of the ether linkage and the cyclization step. |
| Raman Spectroscopy | Molecular fingerprint, sensitive to non-polar bonds | Tracking changes in the carbon skeleton and confirming product formation. |
| NMR Spectroscopy | Detailed structural information of molecules in solution | Identifying and quantifying reactants, intermediates, and products for kinetic analysis. |
Predictive Modeling and Machine Learning in Reaction Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize how chemical reactions are discovered and optimized. researchgate.netdoaj.orgresearchgate.netmdpi.com By analyzing vast datasets of known chemical reactions, machine learning algorithms can predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. bohrium.com
In the context of this compound synthesis, machine learning models could be trained on existing data for morpholine synthesis to predict the most effective catalysts, solvents, and reaction conditions for its production. researchgate.netdoaj.org For example, a model could predict the stereochemical outcome of a particular catalytic system or identify the most efficient pathway for the introduction of the tert-butoxymethyl group. As more experimental data becomes available, these predictive models will become increasingly accurate, accelerating the discovery and development of new and improved synthetic methods for this important chemical compound. researchgate.net This data-driven approach has the potential to significantly reduce the time and resources required for synthetic route development.
Table 4: Potential Impact of Predictive Modeling and Machine Learning on the Synthesis of this compound
| Application Area | Machine Learning Approach | Expected Outcome |
| Reaction Outcome Prediction | Supervised learning on reaction databases | Accurate prediction of yield and stereoselectivity for novel reaction conditions. |
| Catalyst and Reagent Selection | Classification and regression models | Identification of optimal catalysts and reagents for specific transformations. |
| Retrosynthetic Analysis | AI-powered retrosynthesis software | Generation of novel and efficient synthetic routes to the target molecule. |
| Process Optimization | Bayesian optimization and other algorithms | Rapid identification of optimal reaction parameters (temperature, concentration, etc.). |
Conclusion and Research Outlook
Summary of Key Contributions to the Chemistry of 2-(Tert-butoxymethyl)morpholine
The chemical compound this compound represents a unique, functionalized member of the morpholine (B109124) class of heterocycles. While extensive, dedicated research on this specific molecule is not widely documented in publicly available literature, its primary contribution to chemical science lies in its potential as a versatile building block. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like solubility, metabolic stability, and target binding. nih.govresearchgate.netbiosynce.comresearchgate.net The presence of a tert-butoxymethyl group at the C2 position introduces a sterically bulky and lipophilic substituent. This group can influence the molecule's conformational preferences and its interactions in biological systems or in catalytic applications.
The chemistry of this compound is intrinsically linked to the broader field of morpholine synthesis. Methodologies for creating substituted morpholines, often starting from amino alcohols, provide a foundational basis for its preparation. researchgate.netresearchgate.net Its existence as a commercially available, albeit not extensively studied, compound suggests its utility as a synthetic intermediate. fluorochem.co.uk The key structural features—a secondary amine, a chiral center at C2, and the ether linkage—offer multiple points for further chemical modification, making it a potentially valuable synthon for creating diverse molecular architectures.
Unresolved Challenges and Future Research Trajectories
Despite the established importance of the morpholine motif, several challenges and opportunities remain for the specific chemistry of this compound.
Unresolved Challenges:
Dedicated Synthetic Routes: There is a lack of optimized, high-yield synthetic methods specifically reported for this compound. While general strategies for morpholine synthesis exist, their adaptation to produce this compound, particularly in a stereoselective manner, remains an underexplored area. nih.govorganic-chemistry.org
Stereochemical Control: The C2 position is a chiral center. The development of asymmetric syntheses to access enantiomerically pure (R)- and (S)-2-(tert-butoxymethyl)morpholine is a significant hurdle. Access to single enantiomers is critical for medicinal chemistry applications, as different enantiomers can have vastly different biological activities. researchfloor.org
Limited Reactivity Data: A thorough understanding of the reactivity of this compound is absent from the current literature. The interplay between the secondary amine and the bulky C2 substituent in various chemical transformations has not been systematically investigated.
Future Research Trajectories:
Asymmetric Synthesis: A primary focus for future research should be the development of robust, stereoselective synthetic routes. This could involve using chiral amino alcohol precursors or employing chiral catalysts to control the formation of the heterocyclic ring. researchgate.netnih.gov
Functionalization Studies: Systematic exploration of the reactivity at the nitrogen atom is warranted. This includes N-alkylation, N-arylation, and acylation to generate a library of novel derivatives. These derivatives could then be screened for various biological activities or used as ligands in catalysis.
Exploration as a Chiral Auxiliary: Chiral morpholine derivatives have been successfully used as auxiliaries in asymmetric synthesis. researchgate.net Future work could investigate the potential of enantiopure this compound to act as a chiral auxiliary, using the bulky C2-substituent to influence the stereochemical outcome of reactions.
Biological Screening: Given that the morpholine scaffold is a key component in many approved drugs, this compound and its derivatives should be subjected to broad biological screening. mdpi.comnih.gov Areas of particular interest could include neuroscience, oncology, and infectious diseases, where morpholine-containing compounds have shown significant promise. researchgate.netnih.gov
Broader Impact of Research on this compound on Chemical Sciences and Methodological Development
Focused research into this compound has the potential to generate a significant impact on the broader chemical sciences. The development of novel synthetic methods for this compound could provide new tools for accessing other C2-substituted morpholines, which are valuable but often challenging to prepare. nih.govacs.org
Success in the synthesis and application of this compound would expand the available chemical space for drug discovery. nih.gov Medicinal chemists are constantly seeking novel scaffolds and building blocks that offer unique three-dimensional shapes and physicochemical properties. biosynce.comacs.org The specific steric and electronic properties conferred by the tert-butoxymethyl group could lead to the discovery of new ligands with improved potency and selectivity for various biological targets. mdpi.com
Furthermore, detailed studies on its conformational behavior and non-covalent interactions would contribute to a more fundamental understanding of how substituted heterocycles behave. This knowledge is crucial for the rational design of complex molecules, including pharmaceuticals, catalysts, and materials. Ultimately, the exploration of underutilized building blocks like this compound can spur innovation in synthetic methodology and expand the toolkit available to chemists across all disciplines.
Q & A
How can the synthesis of 2-(tert-butoxymethyl)morpholine be optimized for high yield and purity under mild conditions?
Basic Research Focus : Synthesis route optimization and catalytic selection.
Methodological Answer :
The synthesis of this compound can be optimized using a multi-component condensation approach. Evidence from morpholine-related syntheses (e.g., ) suggests that acidic catalysts like p-toluenesulfonic acid under mild conditions (room temperature, 24 hours) can achieve yields >85%. Key factors include:
- Catalyst choice : Protic acids enhance nucleophilic substitution at the morpholine nitrogen.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.
- Stoichiometry : A 1:1.2 molar ratio of morpholine to tert-butoxymethylating agent minimizes side reactions.
Table 1 : Comparative synthesis conditions from analogous morpholine derivatives:
| Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| p-TSA | DMF | 86–87 | >99% | |
| BF₃·Et₂O | THF | 72 | 95% | |
| None (thermal) | Toluene | 58 | 88% |
What advanced analytical techniques are critical for resolving structural ambiguities in this compound derivatives?
Advanced Research Focus : Structural elucidation and isomer discrimination.
Methodological Answer :
Contradictions in structural assignments often arise from stereochemical complexity or regioisomeric byproducts. A multi-technique approach is recommended:
- NMR : ¹H-¹³C HMBC correlations verify substitution patterns at the morpholine ring. For tert-butoxymethyl groups, ¹H NMR δ 1.2–1.4 ppm (9H singlet) confirms tert-butyl integration .
- LC-MS/MS : High-resolution mass spectrometry (HRMS) distinguishes isobaric impurities (e.g., m/z tolerance <3 ppm).
- X-ray crystallography : Resolves absolute configuration disputes, particularly for chiral centers introduced during synthesis .
How do computational models predict the environmental persistence of this compound compared to its parent compound morpholine?
Advanced Research Focus : Environmental fate and biodegradation pathway modeling.
Methodological Answer :
Morpholine derivatives are prone to microbial degradation via Mycobacterium spp., but tert-butoxymethyl substitution may sterically hinder enzymatic access. Computational strategies include:
- DFT calculations : Predict bond dissociation energies (BDEs) to identify labile sites (e.g., C-O bonds in the tert-butoxymethyl group).
- Molecular docking : Simulate interactions between this compound and morpholine monooxygenase (critical enzyme in Pathway 1 degradation) .
- QSAR models : Estimate biodegradation half-lives based on logP and topological polar surface area (TPSA).
Key Insight : The tert-butyl group likely reduces biodegradation efficiency by ~40% compared to unsubstituted morpholine .
What strategies mitigate contradictions in reported biological activities of morpholine derivatives like this compound?
Advanced Research Focus : Biological assay standardization and SAR analysis.
Methodological Answer :
Discrepancies in biological data (e.g., IC₅₀ values) often stem from assay variability or impurity profiles. Mitigation strategies include:
- Standardized purity thresholds : Use HPLC-MS to ensure >98% compound purity prior to screening.
- SAR studies : Systematically modify substituents (e.g., tert-butoxymethyl vs. aryl groups) to isolate pharmacophore contributions. Evidence from morpholine-based pharmaceuticals (e.g., ) highlights the importance of substituent polarity in blood-brain barrier penetration.
- Dose-response normalization : Report activities as molar concentrations rather than mass/volume to enable cross-study comparisons .
How can researchers validate proposed degradation intermediates of this compound in bioremediation studies?
Advanced Research Focus : Metabolite identification and pathway confirmation.
Methodological Answer :
Hypothetical degradation pathways (e.g., via 2-(2-aminoethoxy)acetate) require validation through:
- Stable isotope tracing : Use ¹³C-labeled morpholine derivatives to track carbon flow in microbial cultures.
- Time-resolved metabolomics : LC-HRMS identifies transient intermediates (e.g., hydroxylated or N-oxide derivatives) .
- Enzyme inhibition assays : Block cytochrome P450 activity (e.g., with ketoconazole) to confirm its role in initial oxidation steps .
Table 2 : Key enzymes in morpholine biodegradation pathways:
| Enzyme | Pathway Role | Inhibitor |
|---|---|---|
| Cytochrome P450 | Initial oxidation | Ketoconazole |
| Aldehyde dehydrogenase | Converts aldehydes to carboxylic acids | Disulfiram |
| Monooxygenase | Ring-opening via hydroxylation | Methimazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
